3,4-Diaminobenzimidamide
Overview
Description
Scientific Research Applications
3,4-Diaminobenzimidamide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Diaminobenzimidamide, also known as Amifampridine , is a quaternary ammonium compound that primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, which is essential for nerve signal transmission .
Mode of Action
Amifampridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This increase in calcium concentration triggers the release of acetylcholine into the synaptic cleft, enhancing neuromuscular transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway. By blocking potassium channels, it prolongs the action potential, leading to an increase in calcium influx. This, in turn, triggers the release of more acetylcholine, a neurotransmitter that transmits signals across nerve synapses, thereby enhancing neuromuscular transmission .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The result of this compound’s action is the enhancement of neuromuscular transmission. This is achieved by increasing the release of acetylcholine, which improves the communication between nerves and muscles . This makes it an effective treatment for conditions like Lambert–Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, changes in pH levels can affect the drug’s solubility and stability. Additionally, the presence of other medications can impact its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Therefore, it’s important to consider these factors when administering the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide can be synthesized through the reaction of benzonitrile with ammonia under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Comparison with Similar Compounds
- 3,4-Diaminobenzamidine
- 4-Amidino-1,2-phenylenediamine
- Benzimidamide hydrochloride
- 4-Methylbenzimidamide hydrochloride
Comparison: 3,4-Diaminobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-diaminobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCEOMFCLGSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450357 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68827-43-0 | |
Record name | 3,4-Diaminobenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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